N,1-Dimethyl-1H-imidazole-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-6(10)5-3-8-4-9(5)2/h3-4H,1-2H3,(H,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIFYVMQXDZNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278752 | |
| Record name | N,1-Dimethyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53525-61-4 | |
| Record name | N,1-Dimethyl-1H-imidazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53525-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1-Dimethyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N,1 Dimethyl 1h Imidazole 5 Carboxamide and Analogues
De Novo Synthesis Strategies
The initial formation of the imidazole (B134444) ring system is a fundamental aspect of producing N,1-dimethyl-1H-imidazole-5-carboxamide and its analogs. Researchers have explored various methodologies to achieve this, each with distinct advantages.
Electrochemical Synthesis Pathways from Precursors
Electrochemical methods offer a green and efficient alternative for the synthesis of substituted imidazoles. These techniques often proceed under mild conditions without the need for traditional oxidizing agents. A notable approach involves the electrochemical C(sp³)–H amination of enamines and amines, which allows for the construction of 1,2,4,5-tetrasubstituted imidazoles in an undivided electrolytic cell. rsc.orgrsc.org This method is advantageous due to its use of readily available starting materials and avoidance of transition metals. rsc.orgrsc.org Another electrochemical strategy facilitates the synthesis of 1,2-disubstituted benzimidazoles through an oxidative dehydrogenation C–N bond formation, providing moderate to good yields under mild conditions without metal catalysts. acs.org
Furthermore, the cathodic reduction of phenacyl azide (B81097) thiosemicarbazones in a divided cell under controlled potential leads to the formation of N-substituted imidazole-2-thiones in a one-pot reaction with good yields. thieme-connect.com These electrochemical approaches highlight the versatility of electrosynthesis in creating diverse imidazole derivatives.
Multi-Step Condensation and Cyclization Protocols
Traditional multi-step condensation and cyclization reactions remain a cornerstone for the synthesis of the imidazole core. These methods typically involve the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine donor. For instance, the sonication of an aldehyde, a 1,2-diketone, and an amine donor (like ammonium (B1175870) acetate) in the presence of an aqueous ionic liquid can afford tri- and tetra-substituted imidazoles in excellent yields. rsc.org
The synthesis of 2-carboxylate substituted imidazoles can be achieved from oxime-hydroxylamines, which condense with ethyl glyoxalate to form an N-oxide intermediate that subsequently cyclizes and aromatizes. rsc.org Another approach involves the reaction of benzimidates with 2H-azirines in the presence of zinc(II) chloride to form trisubstituted NH-imidazoles. rsc.org A common industrial method for producing 4-amino-5-imidazolecarboxamide involves the cyclization of an intermediate derived from diaminomaleonitrile (B72808) and formamide (B127407) under alkaline conditions. google.com
| Starting Materials | Reagents | Product | Key Features |
| Enamines and Benzylamines | Electrochemical cell | 1,2,4,5-Tetrasubstituted imidazoles | Metal- and oxidant-free rsc.orgrsc.org |
| Phenacyl azide thiosemicarbazones | Mercury cathode, DMF/LiClO4 | N-substituted imidazolethiones | One-pot reaction, good yields thieme-connect.com |
| Aldehyde, 1,2-diketone, Amine donor | Aqueous ionic liquid, sonication | Tri- and tetra-substituted imidazoles | Excellent yields rsc.org |
| Oxime-hydroxylamines | Ethyl glyoxalate | 2-Carboxylate substituted imidazoles | Tolerant of various functional groups rsc.org |
| Diaminomaleonitrile, Formamide | Phosphorus oxychloride, NaOH | 4-Amino-5-imidazolecarboxamide | Industrial scale production google.com |
Directed Alkylation Approaches for Imidazole Core Functionalization
The functionalization of the imidazole core through directed alkylation is a key step in the synthesis of this compound. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction medium. otago.ac.nz For imidazoles with electron-withdrawing groups, alkylation often occurs at the nitrogen atom further from the substituent. otago.ac.nz
Various methods have been developed for the N-alkylation of imidazoles. These include using alkyl halides in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in solvents such as toluene (B28343) or dimethylformamide. google.com Another approach utilizes Morita–Baylis–Hillman (MBH) alcohols and acetates for the N-allylation or alkylation of imidazoles, which can proceed without catalysts. beilstein-journals.org Additionally, alkaline carbons have been employed as basic catalysts for the N-alkylation of imidazole in dry media, offering high yields. researchgate.net
Advanced Derivatization and Scaffold Modification
Once the core imidazole structure is established, further modifications can be made to create more complex and functionally diverse molecules.
Formation of Fused Heterocyclic Systems (e.g., Imidazo[4,5-e]diazepines, Imidazo[4,5-e]oxazepines)
The imidazole ring can serve as a scaffold for the construction of fused heterocyclic systems. For example, imidazo[4,5-e] rsc.orgrsc.orgdiazepine-4,8-diones can be synthesized from 1H-imidazole-4,5-dicarboxylic acid diamide (B1670390) derivatives through a time-controlled reaction with guanidine-hydrochloride and sodium-methoxide. nih.govresearchgate.net Similarly, imidazo[4,5-e] rsc.orgacs.orgdiazepine and imidazo[4,5-e] rsc.orgacs.orgoxazepine derivatives have been synthesized from caffeidine (B195705), a hydrolysis product of caffeine (B1668208). nih.gov These fused systems are of interest due to their potential biological activities.
| Starting Imidazole Derivative | Reagents | Fused Heterocyclic System |
| 1H-imidazole-4,5-dicarboxylic acid diamide | Guanidine-hydrochloride, Sodium-methoxide | Imidazo[4,5-e] rsc.orgrsc.orgdiazepine-4,8-dione nih.govresearchgate.net |
| Caffeidine | Various reagents | Imidazo[4,5-e] rsc.orgacs.orgdiazepine and Imidazo[4,5-e] rsc.orgacs.orgoxazepine nih.gov |
Site-Specific Introduction of Functional Groups via Organometallic Intermediates
Organometallic chemistry provides powerful tools for the site-specific functionalization of the imidazole ring. Palladium-catalyzed cross-coupling reactions are particularly useful for introducing aryl groups at specific positions. For instance, a general strategy for the regioselective sequential arylation of all three C–H bonds of the imidazole ring has been developed using palladium catalysis. nih.gov This method allows for the rapid synthesis of various regioisomers of mono-, di-, and triarylimidazoles. nih.gov
Another palladium-catalyzed approach enables the synthesis of multiply substituted imidazoles and oxazoles through a decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles. nih.gov These methods demonstrate the high degree of control that can be achieved in the functionalization of the imidazole core, allowing for the synthesis of complex and highly substituted derivatives.
Strategies for Isotopic Labeling
The introduction of isotopic labels into the molecular framework of this compound and its analogues is a critical technique for elucidating metabolic pathways, quantifying biological distribution, and understanding receptor-ligand interactions. Methodologies for isotopic labeling can be broadly categorized into two main approaches: the incorporation of a labeled precursor during the synthesis or the late-stage introduction of an isotope into the fully formed molecule. Common isotopes used for these purposes include the stable isotopes deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as well as the radioisotopes tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C).
A prevalent strategy for isotopically labeling this compound and its analogues involves the methylation of a suitable precursor with an isotopically labeled methylating agent. This approach is particularly effective for introducing deuterium, tritium, or carbon-14 into the N1-methyl group of the imidazole ring.
One such method involves the alkylation of a precursor molecule with isotopically labeled iodomethane (B122720). For instance, a tritiated analogue of a related indazole carboxamide was successfully synthesized by reacting the corresponding N-demethylated precursor with tritium-labeled iodomethane ([³H]CH₃I) in the presence of a strong base like sodium hydride. nih.gov This reaction proceeds with high efficiency, yielding the desired product with a high specific activity and radiochemical purity. nih.gov A similar strategy can be envisioned for the synthesis of [N1-methyl-³H]this compound or [N1-methyl-¹⁴C]this compound using [³H]CH₃I or [¹⁴C]CH₃I, respectively. The commercial availability of deuterated analogues such as N-(Methyl-d₃)-1H-imidazole-1-carboxamide further underscores the feasibility of this labeling strategy. medchemexpress.commedchemexpress.com
The synthesis of ¹⁵N-labeled imidazole derivatives often relies on the use of ¹⁵N-enriched starting materials. A general approach to constructing the imidazole ring can be adapted to incorporate ¹⁵N atoms by utilizing precursors such as ¹⁵N-labeled ammonia (B1221849) or other nitrogen-containing reagents. researchgate.net The resulting ¹⁵N-labeled imidazoles can then be further elaborated to yield the target carboxamide. This method allows for the specific placement of the ¹⁵N label within the imidazole ring, which is invaluable for nuclear magnetic resonance (NMR) based structural and mechanistic studies. researchgate.net
Below are tables detailing research findings on the isotopic labeling of analogues of this compound.
Table 1: Isotopic Labeling of Imidazole and Indazole Carboxamide Analogues
| Labeled Compound | Isotope | Labeling Method | Precursor | Reagent | Purity/Specific Activity | Reference |
| [³H]-1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide | ³H | N-methylation | N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide | [³H]Iodomethane | 99% Radiochemical Purity, 80.5 Ci/mmol | nih.gov |
| N-(Methyl-d₃)-1H-imidazole-1-carboxamide | ²H (D) | N/A | N/A | N/A | N/A | medchemexpress.commedchemexpress.com |
| 5-Nitro-1H-imidazole-4-carboxamide-¹⁵N₂ | ¹⁵N | N/A | N/A | N/A | N/A | medchemexpress.com |
Table 2: General Methodologies for Isotopic Labeling
| Isotope | General Strategy | Example Precursor/Reagent | Application | Reference |
| ¹⁴C | Late-stage introduction via labeled cyanide | Potassium [¹⁴C]cyanide | Synthesis of ¹⁴C-labeled carboxamides | researchgate.net |
| ¹⁵N | Incorporation of labeled building blocks | ¹⁵N-labeled ammonia | Synthesis of ¹⁵N-heterocycles for NMR studies | researchgate.net |
Mechanistic Investigations of N,1 Dimethyl 1h Imidazole 5 Carboxamide Chemical Behavior
Elucidation of Hydrogen-Deuterium Exchange Mechanisms
In the imidazole (B134444) ring of histidine, the hydrogen at the C2 position is known to undergo H/D exchange. This process is significantly slower than the exchange of N-H protons and is catalyzed by hydroxide (B78521) ions (OD⁻ in D₂O). The reaction proceeds through a proposed ylide or carbene intermediate at the rate-determining step, which involves the protonated imidazolium (B1220033) form reacting with the hydroxide ion. researchgate.net The rate of this exchange is influenced by the pKa of the imidazole nitrogen and the local microenvironment, including hydrogen bonding. researchgate.net
For N,1-Dimethyl-1H-imidazole-5-carboxamide, the C2-hydrogen would be the most likely candidate for slow H/D exchange under basic conditions. The presence of the electron-withdrawing carboxamide group at the C5 position would be expected to influence the electron density of the imidazole ring and, consequently, the rate of exchange compared to an unsubstituted imidazole. The N1-methyl group prevents tautomerism, which simplifies the possible exchange mechanisms. The amide proton of the carboxamide group would also undergo rapid H/D exchange.
Table 1: General Half-life of H/D Exchange for Different Protons in Imidazole-containing Molecules
| Proton Type | General Half-life | Conditions |
| Amide N-H | Seconds to minutes | Neutral pD |
| Imidazole N-H | Seconds to minutes | Neutral pD |
| Imidazole C2-H | Hours to days | Basic pD |
This table represents generalized data for imidazole derivatives and is not specific to this compound.
Detailed Analysis of Electrochemical Reaction Pathways and Product Speciation
Specific studies on the electrochemical reaction pathways of this compound have not been reported. However, research on related N-methylimidazole and polyamide structures containing N-methylimidazole provides insights into potential electrochemical behavior.
Studies have shown that the electrochemical oxidation of polyamides containing N-methylimidazole preferably occurs on the imidazole ring, leading to the formation of a carbonyl group. nih.gov This suggests that under oxidative electrochemical conditions, this compound could potentially be oxidized at the C2 or C4 positions of the imidazole ring.
Furthermore, the electrochemical oxidation of methyl-substituted aromatic compounds, including those with heterocyclic moieties, has been shown to be achievable in aqueous imidazole ionic liquid solutions, leading to the formation of aldehydes. researchgate.net While the target molecule does not have a methyl group on the ring, this indicates the susceptibility of the imidazole ring system to electrochemical modification.
The reduction of imidazole-containing compounds is also a relevant pathway. For instance, the electrochemical reduction of temozolomide, an imidazotetrazine derivative, is an irreversible process that occurs at the tetrazinone ring. researchgate.net The electrochemical behavior of this compound would be influenced by the specific functional groups present and the experimental conditions (e.g., pH, electrode material, solvent).
Conformational Analysis and Stereochemical Considerations
A detailed conformational analysis of this compound is not available in the literature. However, quantum chemical investigations of the structurally related compound, N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide (also known as Caffeidine), have been performed. researchgate.net These studies provide calculated structural parameters and NMR chemical shifts.
Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool for predicting the stable conformers and the energy barriers for their interconversion.
Table 2: Calculated and Experimental Chemical Shifts for the Related Compound N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide (Caffeidine)
| Atom | Calculated Chemical Shift (ppm) (HF/6-31G(d)) |
| C2 | 137.9 |
| C4 | 141.2 |
| C5 | 114.7 |
| N1-CH₃ | 33.5 |
| C=O | 165.8 |
Data from a quantum chemical investigation of a related, but structurally different, compound. researchgate.net These values are not directly transferable to this compound.
Mechanistic Insights into Organocatalytic Applications of Imidazole-Derived Systems
There are no specific reports of this compound being used as an organocatalyst. However, the imidazole core is a well-known motif in organocatalysis. N-methylimidazole, a simpler related compound, is known to act as a nucleophilic catalyst, for example, in promoting the reaction of homophthalic anhydride (B1165640) with imines. acs.org In such reactions, N-methylimidazole can act as an acyl transfer agent.
The potential for this compound to act as an organocatalyst would depend on its ability to function as a nucleophile (via the N3 nitrogen), a general base, or to participate in hydrogen bonding interactions. The electronic and steric properties of the carboxamide and N1-methyl groups would modulate its catalytic activity compared to simpler imidazoles.
Conversely, organocatalytic strategies have been employed for the enantioselective synthesis of chiral imidazole derivatives. nih.gov These methods often involve a one-pot reaction cascade, demonstrating the versatility of the imidazole scaffold in asymmetric synthesis. While not a direct application of the target compound, it highlights the importance of imidazoles in the field of organocatalysis.
Computational and Theoretical Chemistry Studies of N,1 Dimethyl 1h Imidazole 5 Carboxamide
Structure Activity Relationship Sar and Rational Molecular Design of Imidazole Carboxamide Derivatives
Correlation of Structural Modifications with Biological Efficacy Profiles
The biological effects of imidazole (B134444) carboxamide derivatives are intrinsically linked to their structural architecture. Modifications to the imidazole core, the carboxamide linker, or the peripheral substituents can dramatically alter the compound's therapeutic profile, leading to a wide spectrum of activities, including antibacterial, antiviral, and antiproliferative actions.
Research has demonstrated that substituted imidazole carboxamides are a promising class of antibacterial agents. nih.gov A series of these compounds showed notable in vitro activity against Gram-negative bacteria, such as Acinetobacter baumannii. asianpubs.org Similarly, imidazo[1,2-a]pyridine-8-carboxamides, designed based on known antimycobacterial agents, have been identified as a novel and potent lead series against Mycobacterium tuberculosis. researchgate.net For instance, certain derivatives within this class exhibited excellent activity against the H37Rv strain of tuberculosis with Minimum Inhibitory Concentration (MIC) values as low as 0.10–0.19 μM. researchgate.net
In the antiviral domain, structural alterations have yielded compounds effective against a range of viruses. For example, imidazole 4,5-dicarboxamide derivatives have been shown to inhibit dengue virus (DENV) and yellow fever virus (YFV). nih.gov Further studies on imidazole-coumarin conjugates revealed that the potency and selectivity against Hepatitis C Virus (HCV) were significantly increased by ensuring the imidazole nucleus had a hydrogen atom at the N(1) position and by introducing substituents like chloro, fluoro, or methoxy (B1213986) groups on the coumarin (B35378) moiety. mdpi.com
The antiproliferative effects are also highly dependent on the substitution pattern. Benzene (B151609) sulfonamide-bearing imidazole derivatives with 4-chloro and 3,4-dichloro substituents on the benzene ring have shown antitumor activity against human triple-negative breast cancer and malignant melanoma cell lines. mdpi.com
Table 1: Correlation of Structural Features with Biological Activity
| Structural Modification | Biological Target/Activity | Example Compound Class | Key Finding |
|---|---|---|---|
| Substitution on Phenyl Ring | Antibacterial / Antifungal | N-phenyl-1H-imidazole-4-carboxamide | N-(4-nitrophenyl) and N-(3,4-dichlorophenyl) derivatives showed the highest antitubercular activity. asianpubs.org |
| Fusion of Heterocyclic Rings | Antimycobacterial | Imidazo[1,2-a]pyridine-8-carboxamides | Fusion creates a rigid scaffold with potent activity against M. tuberculosis (MIC ≈ 0.10 μM). researchgate.net |
| Asymmetric Dicarboxamides | Antiviral (SARS-CoV-2) | Asymmetric imidazole-4,5-dicarboxamides | An N-(4-Chlorophenyl) group combined with a morpholine-4-carbonyl group yielded significant inhibitory potency. rsc.org |
| Conjugation with other Moieties | Antiviral (HCV) | Imidazole-Coumarin Conjugates | A free N(1)-H on the imidazole and a substituent on the coumarin ring are crucial for enhanced potency and selectivity. mdpi.com |
Design Principles for Developing Potent and Selective Imidazole Carboxamide Scaffolds
The development of effective imidazole carboxamide-based therapeutics relies on rational molecular design, a strategy that leverages an understanding of the biological target's structure to create compounds with high potency and selectivity. This approach often involves computational methods like molecular docking to predict how a designed molecule will bind to a target enzyme's active site. nih.gov
A notable example is the design of asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease (MPro), a crucial enzyme for viral replication. rsc.orgnih.gov Researchers designed these molecules with specific structural features intended to interact with key pockets of the enzyme's active site. The design envisioned the amide bond of the imidazole-4,5-dicarboxamide mimicking a peptide bond to interact with the catalytic Cys145 residue, the imidazole ring occupying the S1 pocket, and a chlorinated phenyl group filling the S2 pocket. nih.gov This rational approach led to the synthesis of compounds like N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide , which exhibited the highest potency against the protease with an IC₅₀ value of 4.79 µM. rsc.org
Similarly, rational design has been employed to develop inhibitors for Poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. A series of 2-phenyl-benzimidazole-4-carboxamide derivatives were designed to probe the adenosine-ribose binding site (AD site) of the enzyme. nih.gov By systematically varying a linker group (using different saturated nitrogen-containing heterocycles) and the terminal group, researchers identified compounds with potent PARP-1 inhibition. Compound 6b in the study, featuring a specific linker and terminal group, showed an IC₅₀ of 8.65 nM, comparable to established PARP-1 inhibitors. nih.gov The study also revealed that a 1,4-diazepane linker group generally conferred better anti-proliferation activity than a piperazine (B1678402) group, providing a clear design principle for future optimization. nih.gov
Another application of this principle is in the creation of Autotaxin (ATX) inhibitors for treating idiopathic pulmonary fibrosis. nih.gov By integrating structural features from known inhibitors, researchers designed imidazole-fused derivatives. A terminal aromatic benzamide (B126) fragment was included specifically to penetrate a hydrophobic pocket in the ATX enzyme. nih.gov This led to the discovery of a potent inhibitor with an IC₅₀ of 46 nM, whose binding mode was validated by docking studies showing key hydrogen bond and π-π interactions. nih.gov
Table 2: Rationally Designed Imidazole Carboxamide Inhibitors
| Compound/Series | Target Enzyme | Design Principle | Resulting Potency (IC₅₀) |
|---|---|---|---|
| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | SARS-CoV-2 Main Protease | Mimic peptide bonds and occupy S1/S2 pockets of the active site. rsc.orgnih.gov | 4.79 µM rsc.org |
| Benzimidazole-4-carboxamide derivative (6b) | PARP-1 | Probe the AD site using varied linkers and terminal groups. nih.gov | 8.65 nM nih.gov |
| N-(1H-benzo[d]imidazole-5-yl)furan-2-carboxamide derivative (12) | Autotaxin (ATX) | Integrate features of known inhibitors; target a hydrophobic pocket. nih.gov | 46 nM nih.gov |
Impact of Substituent Effects on Chemical Reactivity and Biological Activity
The chemical reactivity of the imidazole carboxamide scaffold, and thus its biological activity, is heavily influenced by the electronic properties of its substituents. The nature of these groups—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution across the imidazole ring, affecting its acidity, basicity, and susceptibility to interaction with biological macromolecules. rsc.org
These changes in chemical reactivity have direct consequences for biological activity. For instance, increased electrophilicity can make the molecule a more potent target for nucleophilic attack by amino acid residues (like cysteine or serine) within an enzyme's active site. The modification of substituents on di- and tri-substituted imidazoles has been shown to modulate their anti-inflammatory and antifungal activities. nih.gov The presence and position of chloro-substituents (electron-withdrawing) or methoxy-substituents (electron-donating) on phenyl rings attached to the imidazole core result in varied biological profiles. nih.gov For example, compounds with chloro-substituents often exhibit distinct activity compared to those with methoxy or hydroxy groups. nih.gov
The structure-activity relationship of imidazole-coumarin conjugates against HCV further illustrates this point. The antiviral potency was found to be highly dependent on the nature of the substituent on the coumarin ring, with electron-withdrawing groups like Cl and F, and electron-donating groups like Me and OMe, all modulating the activity, demonstrating that a delicate electronic balance is often required for optimal biological function. mdpi.com This highlights that both inductive effects and resonance effects of substituents play a crucial role in defining the therapeutic potential of the imidazole carboxamide scaffold.
Advanced Analytical Characterization Techniques in N,1 Dimethyl 1h Imidazole 5 Carboxamide Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is a cornerstone for determining the molecular architecture of compounds like N,1-Dimethyl-1H-imidazole-5-carboxamide. By probing how the molecule interacts with electromagnetic radiation, researchers can map out its atomic framework and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon atoms, respectively, including their chemical environments and connectivity.
For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to each unique proton group. This includes two singlets for the two methyl groups (one on the imidazole (B134444) nitrogen and one on the amide nitrogen) and two singlets for the two protons on the imidazole ring (at positions C2 and C4). The relative positions (chemical shifts) of these signals are influenced by the electronic environment of the nuclei. For instance, the chemical shifts for a related compound, Caffeidine (B195705), which has a similar N,1-dimethyl-imidazole-5-carboxamide core, have been calculated and experimentally verified, providing a reference for interpreting the spectra of analogous structures. researchgate.net
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign these signals and confirm the connectivity between atoms.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative, based on typical chemical shifts for similar imidazole structures. researchgate.netresearchgate.netresearchgate.net Specific experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C2 -H | 7.5 - 8.0 | 135 - 140 |
| Imidazole C4 -H | 7.0 - 7.5 | 125 - 130 |
| Imidazole N1 -CH₃ | 3.7 - 4.0 | 33 - 36 |
| Amide N-CH₃ | 2.8 - 3.1 | 26 - 29 |
| Amide C=O | - | 160 - 165 |
| Imidazole C5 | - | 130 - 135 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns. For this compound (C₆H₉N₃O), the monoisotopic mass is 139.0746 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.
When subjected to electron ionization (EI) or other ionization techniques, the molecule fragments in a predictable manner. The analysis of these fragments helps to piece together the molecular structure. For imidazole derivatives, fragmentation typically involves the loss of substituents from the ring, while the imidazole ring itself often remains intact. nist.gov For this compound, characteristic fragmentation pathways would likely include the loss of the dimethylamine (B145610) group from the carboxamide, or cleavage of the methyl groups.
Table 2: Predicted Mass Spectrometry Fragments for this compound (Note: This table is illustrative and based on general fragmentation principles.)
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragment Lost |
| 139 | [M]⁺ (Molecular Ion) | - |
| 124 | [M - CH₃]⁺ | Methyl radical |
| 95 | [M - (CH₃)₂N]⁺ | Dimethylamine radical |
| 68 | [C₃H₄N₂]⁺ (Imidazole ring fragment) | •C(=O)N(CH₃)₂ |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) is the standard method for both analyzing the purity of this compound and for its purification (preparative HPLC). Given the polar nature of the imidazole ring and the carboxamide group, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.govnih.govsielc.com
This method involves a nonpolar stationary phase (like a C8 or C18 column) and a polar mobile phase. nih.gov A typical mobile phase would be a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acidifier like formic acid or phosphoric acid to ensure sharp peak shapes. sielc.comwiley.com Detection is commonly performed using an ultraviolet (UV) detector, as the imidazole ring is chromophoric. The retention time and peak purity are used to confirm the identity and assess the sample's homogeneity. The method can be scaled up for preparative separation to isolate the pure compound. sielc.com
Table 3: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
X-ray Crystallography and Solid-State Structural Determination
For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the definitive confirmation of its structure. The analysis would reveal the planarity of the imidazole ring and the spatial orientation of the N,1-dimethyl and 5-carboxamide substituents. Although the crystal structure for this specific compound is not publicly documented, numerous crystal structures of related imidazole derivatives have been reported, demonstrating the power of this technique in establishing absolute structure. nsf.gov The resulting data would include the crystal system, space group, and unit cell dimensions.
Table 4: Example of Crystallographic Data Obtained from X-ray Analysis (Note: This table presents the type of data that would be generated and is not from an actual analysis of the title compound.)
| Parameter | Illustrative Value |
| Empirical Formula | C₆H₉N₃O |
| Formula Weight | 139.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.132 |
| b (Å) | 12.871 |
| c (Å) | 14.319 |
| β (°) | 91.03 |
| Volume (ų) | 1864.5 |
| Z (Molecules/unit cell) | 4 |
Advanced Surface Analysis Techniques for Intermolecular Interaction Mapping
The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions based on data obtained from X-ray crystallography. mdpi.comrsc.orgnih.gov
Biological Activities and Emerging Research Applications of N,1 Dimethyl 1h Imidazole 5 Carboxamide and Analogues
Research into Antiproliferative and Anticancer Potentials
The imidazole (B134444) framework is a cornerstone in the development of anticancer agents, a journey that gained significant momentum with the clinical success of dacarbazine. nih.gov This has spurred extensive research into novel imidazole-containing compounds for their potential to combat various cancers through diverse mechanisms of action. nih.govmdpi.com The antiproliferative approach, which aims to halt the rapid division of cancer cells, is a primary strategy where imidazole analogues have shown considerable promise. nih.gov
Researchers have designed and synthesized numerous imidazole derivatives that target key cellular machinery involved in tumor growth and progression. nih.govmdpi.com One critical target is Focal Adhesion Kinase (FAK), an enzyme that is overexpressed in many cancers and plays a crucial role in cell migration, invasion, and angiogenesis. nih.gov Imidazole derivatives have been developed as potent FAK inhibitors, demonstrating significant antitumor effects in preclinical studies. nih.gov These compounds often exhibit inhibitory concentrations (IC₅₀) in the nanomolar to low micromolar range, highlighting their potential as therapeutic leads. nih.gov The versatility of the imidazole ring allows for structural modifications that can optimize binding to various biological targets, including kinases, microtubules, and DNA G-quadruplexes, thereby inducing apoptosis and inhibiting cell proliferation. mdpi.com
| Compound/Analogue Class | Target/Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Dacarbazine | DNA Alkylating Agent | FDA-approved for melanoma and Hodgkin's lymphoma. | nih.gov |
| Nilotinib | Tyrosine Kinase Inhibitor | FDA-approved for chronic myelogenous leukemia. | nih.gov |
| Imidazole-based FAK Inhibitors | Focal Adhesion Kinase (FAK) | Potent anti-proliferative and anti-angiogenic activity in various cancer cell lines. | nih.gov |
| Imidazole and Imidazoline Analogues | General Antiproliferative | Demonstrated antiproliferative activity against melanoma cells. | nih.gov |
Investigation of Antiviral Properties
The structural versatility of the imidazole ring has made it a valuable scaffold in the discovery of novel antiviral agents. nih.govmdpi.com Researchers have synthesized and screened numerous imidazole, benzimidazole, and related heterocyclic derivatives, revealing a broad spectrum of activity against several human viruses. nih.govacs.org These investigations often involve cell-based assays to determine the efficacy of the compounds in inhibiting viral replication.
For instance, a series of 1H-benzo[d]imidazole-5-carboxamide derivatives were synthesized and evaluated for their activity against Yellow Fever Virus (YFV) and Zika Virus (ZIKV), both members of the Flaviviridae family. nih.govacs.org Studies showed that modifying the 5-carboxylate ester to an amide group could enhance inhibitory action against YFV. nih.gov Molecular modeling suggested that some of these compounds may act by inhibiting the ZIKV polymerase. acs.org Other research has explored imidazole analogues against HIV, with some thioacetanilide (B1681303) derivatives showing potent inhibition of HIV-1 replication. nih.gov Furthermore, in the context of the SARS-CoV-2 pandemic, docking studies indicated that certain imidazole derivatives could bind effectively to the main protease of the virus, a key enzyme for viral replication. nih.gov Research into 2-arylimidazoles has also shown promising activity against a range of orthopoxviruses, including the variola virus, the causative agent of smallpox. mdpi.com
| Compound/Analogue Class | Target Virus | Key Finding | Reference |
|---|---|---|---|
| 1H-benzo[d]imidazole-5-carboxamide derivatives | Yellow Fever Virus (YFV), Zika Virus (ZIKV) | Active against YFV and ZIKV in cell-based assays; may inhibit ZIKV polymerase. | nih.govacs.org |
| Imidazole thioacetanilide derivatives | Human Immunodeficiency Virus (HIV-1) | Potent inhibition of HIV-1 replication with EC₅₀ values in the sub-micromolar range. | nih.gov |
| 7-chloro-4-aminoquinoline-imidazole analogues | SARS-CoV-2 | Docking studies suggest strong binding energy to the SARS-CoV-2 main protease. | nih.gov |
| 2-Aryl-1-hydroxyimidazoles | Orthopoxviruses (e.g., Vaccinia, Variola) | High selectivity indices against vaccinia and variola viruses in vitro. | mdpi.com |
Modulation of Enzyme Kinetics and Receptor Interactions
Analogues of N,1-Dimethyl-1H-imidazole-5-carboxamide are frequently designed to interact with and modulate the activity of specific enzymes and cellular receptors, which is central to their therapeutic potential. The imidazole core can act as a bioisostere for other functional groups, participate in hydrogen bonding, and coordinate with metal ions in enzyme active sites, making it a highly adaptable pharmacophore. mdpi.com
A significant area of research is the development of kinase inhibitors, as kinases are crucial regulators of cellular signaling pathways that are often dysregulated in diseases like cancer. nih.govnih.gov Imidazole-based compounds have been successfully developed as inhibitors of enzymes such as Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase 5 (ERK5). nih.govnih.gov FAK inhibitors featuring an imidazole scaffold have demonstrated potent enzymatic inhibition with IC₅₀ values in the nanomolar range. nih.gov Similarly, optimization of a pyrrole (B145914) carboxamide series led to the identification of nanomolar inhibitors of ERK5, a kinase implicated in cancer cell proliferation and survival. nih.gov The development of these inhibitors often involves a parallel optimization process to balance potency with pharmacokinetic properties. nih.gov
| Compound Class | Enzyme Target | Reported Potency (IC₅₀) | Significance | Reference |
|---|---|---|---|---|
| Imidazole-based FAK inhibitors | Focal Adhesion Kinase (FAK) | 10⁻⁷–10⁻⁸ M | Inhibition of a key enzyme in cancer progression and metastasis. | nih.gov |
| Pyrrole carboxamide analogues | Extracellular signal-regulated kinase 5 (ERK5) | Nanomolar range | Inhibition of a kinase in the MAPK pathway linked to cell proliferation and survival. | nih.gov |
Development in Agricultural Chemistry for Pest Control
In agricultural science, imidazole and carboxamide derivatives are recognized for their potent fungicidal properties, playing a critical role in protecting crops from pathogenic fungi. mdpi.com3tentos.com.br These compounds are vital for preventing significant losses in agricultural output and overcoming the challenge of fungal resistance to existing treatments. mdpi.com
The mechanism of action for many of these fungicides involves the inhibition of key fungal enzymes. One major class, the azole fungicides (which includes imidazoles), targets the enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.govnih.gov A separate but equally important class are the carboxamide fungicides, which act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). 3tentos.com.brsyngenta-us.com These compounds disrupt the fungal mitochondrial respiratory chain by blocking the succinate dehydrogenase enzyme, which halts cellular energy production and leads to fungal death. 3tentos.com.brsyngenta-us.com Research has focused on synthesizing novel imidazole-carboxamide hybrids to combine these functionalities or to create new structures with improved efficacy against a range of plant pathogens like Botrytis cinerea, Rhizoctonia solani, and Phytophthora species. mdpi.comnih.gov
| Compound/Analogue Class | Mechanism of Action | Target Pathogens | Application | Reference |
|---|---|---|---|---|
| Imidazole-based derivatives | 14α-demethylase inhibition | Alternaria solani, Erysiphe necator (powdery mildews) | Crop protection fungicide. | nih.govmdpi.com |
| Carboxamide derivatives (SDHIs) | Succinate Dehydrogenase Inhibition (SDHI) | Sclerotinia sclerotiorum, Botrytis cinerea (grey mould) | Preventive fungicide for soybeans, wheat, etc. | 3tentos.com.brnih.gov |
| Benzo mdpi.commdpi.comimidazo[1,2-d] nih.govnih.govmdpi.comtriazine derivatives | Fungicidal | Botrytis cinerea, Rhizoctonia solani, Colletotrichum capsici | Lead structures for novel agricultural fungicides. | mdpi.com |
| Imidazole chitosan (B1678972) derivatives | Fungicidal | Phytophthora nicotianae, Rhizoctonia solani | Potential biomaterial for antifungal applications. | nih.gov |
Applications as Chemical Probes in Biochemical Pathway Elucidation
Beyond direct therapeutic applications, imidazole carboxamide analogues and related electrophilic molecules are increasingly valuable as chemical probes for studying protein function and dissecting complex biochemical pathways. 3tentos.com.br The unique reactivity of these compounds allows them to form stable, covalent bonds with specific amino acid residues (like cysteine) in a target protein. This enables the selective modulation of protein activity, facilitating a deeper understanding of its biological role. 3tentos.com.br
This approach has been instrumental in the development of tool compounds for target validation in drug discovery. For example, covalent probes have been designed to selectively inhibit enzymes, allowing researchers to study the specific consequences of that inhibition in a cellular context. 3tentos.com.br Furthermore, these electrophilic compounds are exceptionally useful in the burgeoning field of induced proximity, particularly for technologies like targeted protein degradation (TPD). Bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), can be constructed using a covalent ligand for an E3 ligase linked to a ligand for a target protein, thereby hijacking the cell's natural degradation machinery to eliminate a protein of interest. The discovery of novel covalent ligands for E3 ligases expands the toolkit available for TPD and the study of protein regulation. 3tentos.com.br
Contribution to the Understanding of Natural Product Analogue Chemistry
Natural products have historically been a rich source of inspiration for drug discovery, providing structurally diverse and biologically active molecules. syngenta-us.com However, natural products themselves often have limitations, such as complex structures that are difficult to synthesize, or suboptimal pharmacokinetic properties. The synthesis of natural product analogues, incorporating well-behaved chemical scaffolds like the imidazole carboxamide moiety, is a key strategy to overcome these challenges. syngenta-us.com
By introducing fragments like imidazole into a natural product-inspired structure, chemists can improve properties such as solubility, metabolic stability, and target binding affinity. syngenta-us.com For example, the imidazole ring can serve as a stable, hydrogen-bond-accepting and -donating group that can mimic interactions of more complex or labile functional groups found in the original natural product. This approach allows for the systematic exploration of structure-activity relationships (SAR), helping to identify the key pharmacophoric elements responsible for a molecule's biological activity. This work not only leads to the development of potentially superior therapeutic agents but also deepens the fundamental understanding of how small molecules interact with biological systems. syngenta-us.com
Q & A
Q. Advanced
Deuteration Protocol : Dissolve the compound in CD₃OD and monitor exchange over time (e.g., 5 days in ) .
Kinetic Tracking : Observe peak shifts in ¹H NMR for labile protons (e.g., NH or OH groups). Integration of deuterated vs. non-deuterated peaks quantifies exchange rates.
Temperature Control : Vary temperatures to study activation parameters (e.g., Eyring plots) .
How to design experiments to investigate substituent effects on the imidazole ring’s reactivity?
Q. Advanced
- Systematic Substituent Variation : Replace methyl groups with bulkier or electron-withdrawing groups and compare reaction outcomes (e.g., H-D exchange rates or cyclization efficiency) .
- Kinetic Profiling : Use stopped-flow NMR or LC-MS to measure reaction rates under controlled conditions.
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects and transition states .
How should researchers resolve contradictions in spectral data across studies?
Q. Advanced
Cross-Validation : Combine HR-ESI-MS (∆ ppm <5, as in ) with 2D NMR (e.g., COSY, HSQC) to confirm assignments .
Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, pH).
Reference Standards : Compare with databases like NIST Chemistry WebBook () or crystallographic data () .
What are the key structural features influencing the compound’s stability and reactivity?
Q. Basic
- Imidazole Core : Aromaticity and lone pairs enable hydrogen bonding and coordination.
- Methyl Groups : Steric hindrance at N1 and N-methyl positions may slow H-D exchange .
- Carboxamide : Polar functional group enhances solubility and participates in intermolecular interactions.
How to optimize reaction yields for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
